molecular formula C20H21N5O2S B13358528 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B13358528
M. Wt: 395.5 g/mol
InChI Key: HWAZTTXZRGCJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative featuring a furan-2-yl substituent at position 5, a phenyl group at position 4, and a sulfanyl-linked acetamide moiety substituted with a cyano and dimethylpropyl group. It is identified by CAS number 1333869-79-6 and is cataloged as a building block in synthetic chemistry .

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-14(2)20(3,13-21)22-17(26)12-28-19-24-23-18(16-10-7-11-27-16)25(19)15-8-5-4-6-9-15/h4-11,14H,12H2,1-3H3,(H,22,26)

InChI Key

HWAZTTXZRGCJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, supported by relevant data tables and case studies.

Molecular Structure and Composition

  • Molecular Formula : C20H21N5O2S
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : this compound
  • Purity : Typically 95% .
PropertyValue
Molecular FormulaC20H21N5O2S
Molecular Weight395.5 g/mol
IUPAC NameThis compound
Purity95%

The compound features a triazole moiety, which is known for its diverse biological activities including antifungal, antibacterial, and anticancer properties. The presence of the furan and phenyl groups enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with a triazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have shown activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are often employed in the development of antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism is critical in the treatment of infections caused by resistant fungal strains .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated several triazole derivatives against MCF-7 and HCT-116 cell lines.
    • The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • Research highlighted the effectiveness of triazole derivatives against various bacterial strains.
    • Compounds similar to this compound showed enhanced growth inhibition compared to standard antibiotics .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)
AnticancerMCF-743.4
AnticancerHCT-1166.2
AntimicrobialVarious Bacterial StrainsVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s core 1,2,4-triazole scaffold is shared with several analogues, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name Substituents at Triazole Positions Acetamide Side Chain Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 5-(furan-2-yl), 4-phenyl N-(1-cyano-1,2-dimethylpropyl) Not explicitly stated* Not explicitly stated*
VUAA-1 (20) 5-pyridin-3-yl, 4-ethyl N-(4-ethylphenyl) C17H18N4OS 326.42
OLC-12 (21) 5-(4-pyridinyl), 4-ethyl N-(4-isopropylphenyl) C19H22N4OS 354.47
9h 5-(4-methoxyphenylsulfonyl-piperidinyl), 4-phenyl N-(4-ethoxyphenyl) C31H35N5O5S2 621.77
Compound 5-(furan-2-yl), 4-phenyl N-(2,4,6-trimethylphenyl) C23H22N4O2S 418.51
3.1-3.21 Series 5-(furan-2-yl), 4-amino Variable N-aryl groups Variable Variable (e.g., ~350–450)

*Note: The target compound’s molecular formula and weight are inferred from analogues (e.g., ’s compound shares the 5-(furan-2-yl)-4-phenyl-triazole core but differs in the acetamide substituent).

Key Structural Differences:
  • Acetamide Side Chain: The cyano-dimethylpropyl group distinguishes it from analogues with aryl (e.g., 4-ethylphenyl in VUAA-1) or hydroxypropyl substituents (e.g., ).
Table 2: Functional Comparison of Selected Analogues
Compound Biological Activity Mechanism/Application Dose/EC50 Reference
Target Compound Undisclosed (potential anti-exudative/anti-inflammatory) Structural similarity to 3.1-3.21 series suggests possible activity
VUAA-1 Orco channel agonist Insect olfaction modulation EC50 = 5.8 µM
OLC-12 Orco channel agonist Insect olfaction modulation EC50 = 3.2 µM
3.1-3.21 Series Anti-exudative Reduces inflammation in rat models 10 mg/kg (vs. 8 mg/kg diclofenac)
9h BSA binding affinity (docking studies) Potential drug delivery Kd = 1.2 × 10^4 M⁻¹
Key Functional Insights:
  • Anti-Exudative Potential: The target compound’s furan-triazole core aligns with the 3.1-3.21 series, which showed 45–60% inhibition of exudate volume in rat models at 10 mg/kg . However, the absence of the 4-amino group may alter potency.
  • Ion Channel Modulation: Unlike VUAA-1 and OLC-12 (Orco agonists with pyridinyl substituents), the target compound’s furan and cyano groups may prioritize different biological targets .
Key Observations:
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for 9h) achieve high yields (>85%) in shorter reaction times compared to conventional routes .

Preparation Methods

Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Starting materials : Furan-2-carboxylic acid, phenylhydrazine, thiosemicarbazide
Reaction conditions :

  • Microwave-assisted cyclization at 120°C for 20 minutes in ethanol
  • Acid catalysis (conc. HCl) for dehydration

Yield : 68–72% after recrystallization from ethanol

Parameter Value
Reaction time 20–30 minutes
Temperature 120°C
Catalyst HCl (0.1 M)

Preparation of N-(1-Cyano-1,2-dimethylpropyl)-2-mercaptoacetamide

Method :

  • React 2-mercaptoacetic acid with 2-cyano-3-methyl-2-butanol in dichloromethane
  • Use DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent
  • Stir at 0–5°C for 4 hours under nitrogen atmosphere

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1)
Yield : 85%

Coupling of Triazole-Thiol with Acetamide Derivative

Key reaction : Nucleophilic substitution at the sulfanyl group
Conditions :

  • Base: K₂CO₃ in anhydrous DMF
  • Temperature: 60°C for 6 hours
  • Molar ratio (triazole-thiol:acetamide): 1:1.2

Optimization data :

Solvent Catalyst Yield (%)
DMF K₂CO₃ 78
THF Et₃N 65
Acetonitrile DBU 71

Alternative Synthesis Routes

One-Pot Approach

Procedure :

  • Combine furan-2-carboxaldehyde, phenylhydrazine, and thiosemicarbazide in a single reactor
  • Use ionic liquid ([BMIM]BF₄) as solvent and catalyst at 100°C for 1 hour
  • Directly couple with preformed acetamide side chain

Advantages :

  • 20% reduction in reaction time
  • Yield improves to 82%

Solid-Phase Synthesis

Methodology :

  • Immobilize triazole precursor on Wang resin
  • Perform sequential functionalization with furan and phenyl groups
  • Cleave product using TFA/CH₂Cl₂ (1:9)

Outcome :

  • Purity >95% (HPLC)
  • Scalable to gram quantities

Critical Challenges and Mitigation

Challenge Solution
Low regioselectivity in triazole formation Use microwave irradiation to enhance kinetics
Acetamide hydrolysis under basic conditions Maintain pH <8 during coupling
Poor solubility of final product Recrystallize from DMSO/water mixture

Recent Advances (2024–2025)

Q & A

Q. Basic

  • 1H/13C NMR : Assign chemical shifts (e.g., furan protons at δ 6.3–7.4 ppm, triazole-S-CH2 at δ 3.8–4.2 ppm) to confirm substitution patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HPLC-DAD : Quantify purity using a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and validation for linearity (R² > 0.999) and precision (RSD < 2%) .

How can synthetic yield be optimized using experimental design (DoE)?

Q. Advanced

  • Parameter screening : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) to test variables like temperature, catalyst loading, and reaction time .
  • Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions. For example, Zeolite (Y-H) catalyst at 150°C maximizes yield (85–90%) by enhancing regioselectivity .
  • Validation : Confirm reproducibility through triplicate runs and ANOVA analysis .

What computational methods predict binding affinity and mechanism of action?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like BSA (bovine serum albumin). Key residues (e.g., Trp-213, Lys-432) show hydrogen bonding with the triazole-sulfanyl moiety .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with anti-exudative activity (IC50 values) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

How is HPLC validated for quantifying this compound in formulations?

Q. Advanced

  • Linearity : Calibration curves (0.1–100 µg/mL) with R² ≥ 0.999 .
  • Precision : Intra-day/inter-day RSD < 1.5% for retention time and peak area .
  • Accuracy : Spike recovery (98–102%) in 1% injection solutions .
  • Specificity : Baseline separation of impurities using gradient elution (acetonitrile:0.1% H3PO4) .

What crystallographic techniques determine 3D structure and intermolecular interactions?

Q. Advanced

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Key metrics: R factor < 0.05, data-to-parameter ratio > 15 .
  • Hydrogen bonding analysis : Identify dimeric R₂²(10) motifs via N–H⋯O interactions (e.g., amide groups forming planar networks) .
  • Torsional angles : Dihedral angles (e.g., 54.8–77.5° between triazole and dichlorophenyl rings) reveal steric effects on conformation .

What in vitro models assess anti-exudative activity?

Q. Basic

  • Formalin-induced edema in rats : Measure paw volume reduction using digital plethysmometry. Active compounds show 30–50% inhibition vs. diclofenac sodium (reference) .
  • Dose-response studies : Administer 10–100 mg/kg orally; calculate ED50 values .

How do structural modifications influence biological activity and pharmacokinetics?

Q. Advanced

  • Triazole substituents : Electron-donating groups (e.g., -OCH3) enhance anti-exudative activity (IC50 reduction by 30%) via improved hydrogen bonding .
  • Furan modifications : Replacement with thiophene decreases activity (ΔIC50 +15 µM) due to reduced π-π stacking .
  • Pharmacokinetics : LogP values (2.5–3.5) correlate with membrane permeability; cyano groups improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.